molecular formula C8H12N2S B13194899 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione

Cat. No.: B13194899
M. Wt: 168.26 g/mol
InChI Key: YDUGZHVSOZEYEU-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione is a heterocyclic compound that belongs to the class of pyridazines. This compound is characterized by a pyridazine ring with a thione group at the third position, a methyl group at the fifth position, and an isopropyl group at the second position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by the introduction of sulfur to form the thione group. The reaction conditions often require the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization and thione formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

    Substitution: Electrophilic substitution reactions can occur at the methyl or isopropyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)phenol: A phenolic compound with similar substituents but different core structure.

    (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: A compound with a cyclohexyl ring and similar substituents.

Uniqueness

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione is unique due to its pyridazine core and thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

5-methyl-2-propan-2-ylpyridazine-3-thione

InChI

InChI=1S/C8H12N2S/c1-6(2)10-8(11)4-7(3)5-9-10/h4-6H,1-3H3

InChI Key

YDUGZHVSOZEYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(N=C1)C(C)C

Origin of Product

United States

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